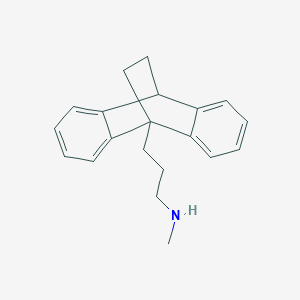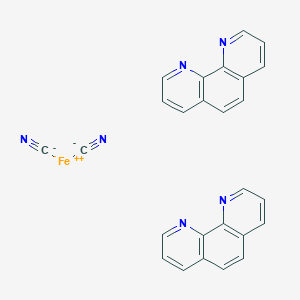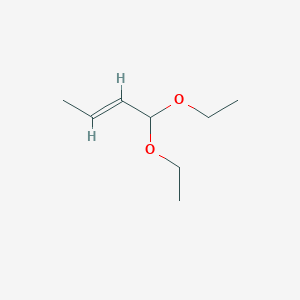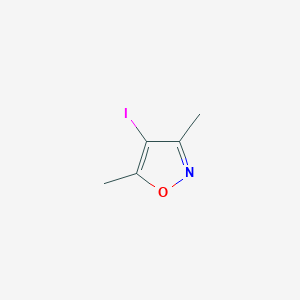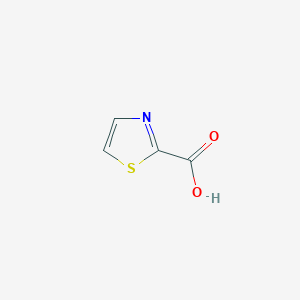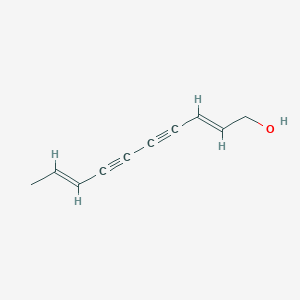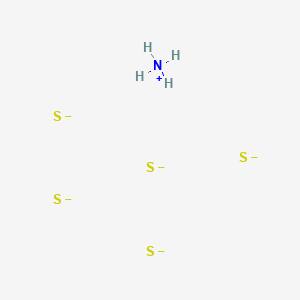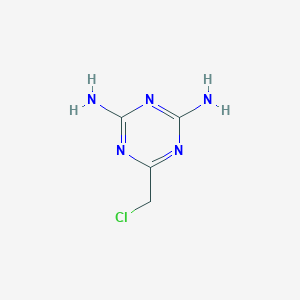
6-(Chloromethyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C4H6ClN5 and its molecular weight is 159.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Biological Significance
Triazines, including compounds like 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine, have been recognized for their diverse biological activities. These heterocyclic compounds, characterized by a triazine scaffold, exhibit a wide range of pharmacological effects. Studies have shown that triazine derivatives possess antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. Their potential in drug development is considerable due to their potent pharmacological activities, making the triazine nucleus a focal point for future pharmaceutical research (Verma, Sinha, & Bansal, 2019).
Applications in Energetic Materials
The application of high-nitrogen-containing azine energetic materials, including triazine derivatives, has been a significant area of research in energy materials. These compounds have demonstrated potential in propellants, mixed explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, enhance detonation performance, and increase gas content. The study of triazine energetic compounds underscores their broad application prospects in the field of energetic materials (Yongjin & Ba, 2019).
Mesogenic Properties and Liquid Crystal Applications
Research on triazine-based mesogens has highlighted their significance in organo-electronic applications due to their charge and energy transport properties. Triazine-based discotic liquid crystals have been the subject of extensive study for their structural modifications and their applications in liquid crystal displays and other technologies. This focus on 1,3,5-triazine-based mesogens illustrates the innovative approaches to enhancing liquid crystal technology (Devadiga & Ahipa, 2019).
Anticancer Scaffold
The 1,3,5-triazine scaffold has been extensively explored for developing anticancer drugs. Triazine analogs have shown significant activity against various cancer cell lines through different mechanisms. This research underlines the importance of triazine derivatives in synthesizing new anticancer agents with potent efficacy and favorable pharmacokinetic profiles. Such studies are crucial for advancing cancer treatment options (Kumar, Kumar, Roy, & Singh, 2019).
Environmental Sensing and Luminescent Micelles
Triazine derivatives have been incorporated into luminescent micelles for sensing applications, particularly for detecting nitroaromatic and nitramine explosives. These nanostructured luminescent micelles, utilizing triazine compounds, demonstrate the potential for developing advanced materials for environmental monitoring and forensic applications. The research into these "chemical noses" showcases the adaptability of triazine compounds in creating sensitive and selective sensors for hazardous materials (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Eigenschaften
IUPAC Name |
6-(chloromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN5/c5-1-2-8-3(6)10-4(7)9-2/h1H2,(H4,6,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHJTVMOGGJPJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NC(=N1)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274789 |
Source


|
| Record name | 6-(chloromethyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10581-62-1 |
Source


|
| Record name | 6-(chloromethyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

